2-((2-Bromo-6-nitrophenoxy)methyl)oxirane
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Overview
Description
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane is a chemical compound with the molecular formula C10H10BrNO4 and a molecular weight of 288.09 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and an oxirane ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-((2-Bromo-6-nitrophenoxy)methyl)oxirane typically involves the reaction of 2-bromo-6-nitrophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-6-nitrophenoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions. The bromine and nitro groups also contribute to the compound’s reactivity and specificity in different chemical and biological contexts .
Comparison with Similar Compounds
2-((2-Bromo-6-nitrophenoxy)methyl)oxirane can be compared with other similar compounds, such as:
2-((2-Bromo-4-nitrophenoxy)methyl)oxirane: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
2-((2-Bromo-6-chlorophenoxy)methyl)oxirane: Contains a chlorine atom instead of a nitro group, leading to different chemical properties and uses.
2-((2-Bromo-6-methylphenoxy)methyl)oxirane:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H8BrNO4 |
---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
2-[(2-bromo-6-nitrophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8BrNO4/c10-7-2-1-3-8(11(12)13)9(7)15-5-6-4-14-6/h1-3,6H,4-5H2 |
InChI Key |
LYSNYJVCBCLWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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